molecular formula C10H16O3 B084991 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- CAS No. 10578-42-4

7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-

Cat. No. B084991
CAS RN: 10578-42-4
M. Wt: 184.23 g/mol
InChI Key: BOICCJPODWMTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. 1.0)heptane, 3-((oxiranylmethoxy)methyl)-.

Scientific Research Applications

7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it can be used as a building block for the synthesis of complex organic molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

The mechanism of action of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the epoxide group.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. However, it has been shown to be relatively non-toxic in animal studies, indicating its potential for use in various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- is its high yield in synthesis. However, its limited solubility in water can make it challenging to work with in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.

Future Directions

There are several potential future directions for research on 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-. One area of interest is in the development of new synthetic methods for the compound, which could improve its yield and make it more accessible for use in various applications. Additionally, further studies on the compound's mechanism of action could provide insights into its potential use in organic synthesis and other fields. Finally, research on the compound's toxicity and safety profile could help to determine its potential for use in various applications.

Synthesis Methods

The synthesis of 7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)- involves the reaction of 3-chloro-1,2-epoxypropane with 2,5-dihydrofuran in the presence of a strong base. This reaction results in the formation of the desired compound with a yield of around 60%.

properties

CAS RN

10578-42-4

Product Name

7-Oxabicyclo(4.1.0)heptane, 3-((oxiranylmethoxy)methyl)-

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(oxiran-2-ylmethoxymethyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16O3/c1-2-9-10(13-9)3-7(1)4-11-5-8-6-12-8/h7-10H,1-6H2

InChI Key

BOICCJPODWMTEY-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COCC3CO3

Canonical SMILES

C1CC2C(O2)CC1COCC3CO3

synonyms

BA42'581

Origin of Product

United States

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